molecular formula C19H18N4O3 B2493112 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 1170928-77-4

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2493112
CAS No.: 1170928-77-4
M. Wt: 350.378
InChI Key: XDFFWQRTEUQTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide, is a derivative of indole and 1,3,4-oxadiazole . Indole derivatives have been found to bind with high affinity to multiple receptors , and 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . Therefore, it’s plausible that this compound may target acetylcholinesterase or other receptors that indole derivatives are known to interact with.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . 1,3,4-oxadiazole derivatives have been shown to inhibit acetylcholinesterase . Therefore, this compound might interact with its targets, leading to inhibition or modulation of their activity.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it targets acetylcholinesterase, it could affect cholinergic signaling pathways. Inhibition of acetylcholinesterase would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

The presence of the indole and 1,3,4-oxadiazole moieties could influence its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it inhibits acetylcholinesterase, it could lead to enhanced cholinergic transmission, which could have various effects depending on the specific cells and tissues involved .

Properties

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-2-18-21-22-19(26-18)15-11-23(16-8-4-3-7-14(15)16)12-17(24)20-10-13-6-5-9-25-13/h3-9,11H,2,10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFFWQRTEUQTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.